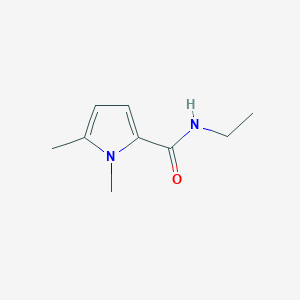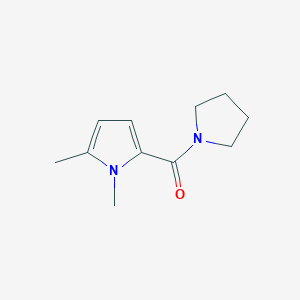
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide, also known as Br-MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Br-MPA is a member of the pyrrole-2-carboxamide family of compounds and is known to exhibit potent biological activity.
Wirkmechanismus
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide exerts its biological effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in cellular metabolism. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of cell death in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potent biological activity. It has been shown to exhibit antitumor and neuroprotective effects in various animal models. Additionally, the synthesis method for this compound is relatively simple and can be performed in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of analogs of this compound with improved potency and selectivity could lead to the development of novel therapeutic agents for cancer and other diseases.
Synthesemethoden
The synthesis of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclopentylamine with 4-bromo-2-carbonylpyrrole in the presence of a catalyst. The resulting compound is then treated with methylamine to obtain this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent antitumor activity and can inhibit the growth of various cancer cell lines. Furthermore, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-8(12)6-10(14)11(15)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMGENKZAGNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

